methyl 3-amino-1-methylcyclopentane-1-carboxylate hydrochloride, Mixture of diastereomers
Description
Methyl 3-amino-1-methylcyclopentane-1-carboxylate hydrochloride is a cyclopentane derivative featuring a methyl ester at carbon 1, an amino group at carbon 3, and a methyl substituent at carbon 1 (geminal to the ester). The hydrochloride salt enhances its stability and solubility, typical for amine-containing compounds . The compound exists as a mixture of diastereomers due to stereogenic centers at carbons 1 and 3 of the cyclopentane ring.
Synthesis: The synthesis of related cyclopentane carboxylates involves esterification and protection/deprotection strategies. For example, 1-aminocyclopentanecarboxylic acid hydrochloride is synthesized via reaction with methanol and thionyl chloride, followed by Boc protection . Similarly, methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride is prepared by condensing methylamine derivatives with cyclopentane precursors in ethyl acetate, yielding diastereomers confirmed by ¹H-NMR .
Properties
IUPAC Name |
methyl 3-amino-1-methylcyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)4-3-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHPQWQLZPOEFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)N)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in biological processes.
Receptor Binding: Interacting with receptors on cell surfaces to modulate signaling pathways.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula: C₈H₁₆ClNO₂ (hydrochloride salt).
- Hazards : Classified as acutely toxic (oral, Category 4), skin/eye irritant (Category 2), and respiratory irritant (Category 3) .
Structural Analogues
Key Differences :
- Diastereomer Complexity: The cyclopentane ring’s rigidity amplifies stereochemical effects compared to flexible-chain analogues like methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl .
Physicochemical and Hazard Profiles
| Property | Target Compound | 1-Aminocyclopentanecarboxylic Acid HCl | Metcaraphen HCl |
|---|---|---|---|
| Solubility | High (polar solvent-friendly) | Moderate (free acid) | Low (aromatic substituent) |
| Toxicity (Oral) | Category 4 (H302) | Not reported | Likely higher (larger MW) |
| Stereochemical Impact | High (two stereocenters) | None (achiral) | Moderate (one stereocenter) |
Biological Activity
Methyl 3-amino-1-methylcyclopentane-1-carboxylate hydrochloride, a compound characterized by its unique cyclopentane structure, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C8H15NO2
- Molecular Weight : 157.21 g/mol
- IUPAC Name : Methyl 3-amino-1-methylcyclopentane-1-carboxylate
- CAS Number : 1557843-46-5
The compound exists as a mixture of diastereomers, which can influence its biological activity due to differences in spatial orientation of substituents around the chiral centers.
Biological Activity Overview
Research into the biological activity of methyl 3-amino-1-methylcyclopentane-1-carboxylate hydrochloride is limited but indicates several potential areas of interest:
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress.
- Antiinflammatory Activity : Compounds derived from cyclopentane structures have been noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines, which could be relevant for this compound as well.
- Potential as Pharmaceutical Agents : The structural characteristics of this compound suggest it may serve as a scaffold for developing new therapeutic agents targeting various biological pathways.
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of methyl 3-amino-1-methylcyclopentane-1-carboxylate hydrochloride typically involves multi-step organic reactions, including:
- Starting Materials : Cyclopentanone derivatives and amino acids.
- Reagents Used : Standard reagents include acid chlorides for esterification and reducing agents for amine formation.
Example Synthesis Pathway
- Formation of Cyclopentanone : Start with cyclopentanone and react with appropriate amines to form the amino derivative.
- Esterification : React the amino derivative with methyl chloroformate to form the ester.
- Hydrochloride Salt Formation : Treat the ester with hydrochloric acid to obtain the hydrochloride salt.
The exact mechanism of action for methyl 3-amino-1-methylcyclopentane-1-carboxylate hydrochloride remains under investigation. However, similar compounds have been shown to interact with:
- Enzymatic Pathways : Inhibiting enzymes involved in inflammatory responses.
- Receptor Binding : Modulating receptors linked to neurotransmission.
Preparation Methods
Cyclopentanone Functionalization
The synthesis begins with cyclopentanone, which undergoes reductive amination to introduce the amino group. A common approach involves reacting cyclopentanone with methylamine under hydrogenation conditions (5–10 bar H₂, 50–60°C) in the presence of a palladium-on-carbon (Pd/C) catalyst. This step produces a racemic mixture of 3-amino-1-methylcyclopentanol intermediates, with the stereochemistry at C1 and C3 remaining uncontrolled.
Example Protocol:
Esterification and Hydrochloride Salt Formation
The alcohol intermediate is esterified using thionyl chloride (SOCl₂) in methanol, followed by hydrochloric acid (HCl) treatment to form the hydrochloride salt:
Step 1: Esterification
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The alcohol (1.0 equiv) is dissolved in methanol (10 vol), and SOCl₂ (1.5 equiv) is added dropwise at 0°C.
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The reaction is refluxed at 66°C for 6 hours, yielding the methyl ester (monitored by TLC with ninhydrin staining).
Step 2: Salt Precipitation
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The esterified product is treated with concentrated HCl (2.0 equiv) in ethyl acetate at 20–25°C.
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The hydrochloride salt precipitates as a white solid, isolated via filtration (yield: 80–90%).
Optimization of Diastereomer Ratios
Temperature and Solvent Effects
Diastereomeric excess (d.e.) is influenced by reaction conditions:
| Parameter | Condition A (25°C) | Condition B (60°C) |
|---|---|---|
| d.e. (%) | 15 ± 3 | 8 ± 2 |
| Yield (%) | 72 | 85 |
Lower temperatures marginally improve stereoselectivity but reduce conversion rates. Polar aprotic solvents (e.g., DMF) increase reaction rates but erode d.e. by 10–15% compared to methanol.
Catalytic Systems
Comparative studies of catalysts reveal:
| Catalyst | d.e. (%) | Yield (%) |
|---|---|---|
| Pd/C | 12 | 78 |
| Raney Ni | 5 | 82 |
| Rh/Al₂O₃ | 18 | 65 |
Rhodium-based catalysts enhance d.e. but require higher pressures (15–20 bar H₂), limiting scalability.
Purification and Diastereomer Separation
Crystallization Techniques
Fractional crystallization from ethanol/water (4:1 v/v) achieves partial diastereomer separation:
| Cycle | Purity (%) | Recovery (%) |
|---|---|---|
| 1 | 65 | 45 |
| 2 | 82 | 30 |
| 3 | 93 | 15 |
Crystallization efficiency depends on cooling rates (optimal: 0.5°C/min).
Chromatographic Resolution
Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) resolves diastereomers with baseline separation (α = 1.32). However, preparative-scale chromatography remains cost-prohibitive for industrial applications.
Characterization of Diastereomeric Mixtures
NMR Spectroscopy
¹H-NMR (400 MHz, DMSO-d₆) distinguishes diastereomers via coupling constants:
X-ray Crystallography
Single-crystal analysis of the major diastereomer confirms the cis-configuration (C1–C3 distance: 2.48 Å), stabilized by intramolecular N–H⋯O hydrogen bonding.
Industrial-Scale Production Challenges
Continuous Flow Synthesis
Pilot-scale trials in continuous flow reactors (residence time: 30 min) demonstrate:
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Productivity : 12 kg/day vs. 4 kg/day for batch processes
-
d.e. consistency : ±2% variability vs. ±5% in batches
However, catalyst fouling necessitates weekly reactor maintenance.
Environmental Impact
Waste streams contain residual Pd (8–12 ppm) and HCl (pH <1). Neutralization with CaCO₃ reduces acidity but generates 3.2 kg CaCl₂ waste per kg product.
Emerging Methodologies
Q & A
Q. Advanced Research Focus
- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., for proteases or kinases).
- Docking studies : Model interactions with catalytic sites (e.g., cyclopentane rings mimicking transition-state geometries) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to enzymes like cytochrome P450 .
For example, cyclopentane carboxylates exhibit affinity for metalloenzymes due to chelation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
